Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)-
Description
This structural combination confers unique reactivity and physicochemical properties, making it a compound of interest in organic synthesis and materials science.
Properties
CAS No. |
1262415-49-5 |
|---|---|
Molecular Formula |
C9H5F3OS |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)thiobenzaldehyde |
InChI |
InChI=1S/C9H5F3OS/c10-9(11,12)8(13)7-4-2-1-3-6(7)5-14/h1-5H |
InChI Key |
WDEPPKVARJHVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2’-thiomethylacetophenone with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Thiomethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Thiomethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Thiomethyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiomethyl group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Challenges: Limited literature exists on the synthesis of 2-(2,2,2-trifluoroacetyl)benzenecarbothioaldehyde. Methods for analogous compounds (e.g., thiobenzophenones) suggest possible routes via Friedel-Crafts acylation followed by thionation.
- Spectroscopic Data: No IR or NMR data for the target compound were found in the provided evidence. Predictions indicate strong C=O (1740 cm⁻¹) and C=S (1250 cm⁻¹) stretches.
Biological Activity
Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)- , also known as 2’-Thiomethyl-2,2,2-trifluoroacetophenone , is a chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and pharmacology.
- Molecular Formula : C9H7F3OS
- Molecular Weight : 220.21 g/mol
- CAS Number : 1262415-49-5
- IUPAC Name : 2-(2,2,2-trifluoroacetyl)thiobenzaldehyde
- Canonical SMILES : C1=CC=C(C(=C1)C=S)C(=O)C(F)(F)F
The compound features a trifluoromethyl group which enhances its lipophilicity, thereby affecting its interaction with biological targets.
Benzenecarbothioaldehyde exhibits its biological effects primarily through interactions with proteins and enzymes. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins. The thiomethyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to modulation of protein function and activity.
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of benzenecarbothioaldehyde reveal that it may influence cell viability through apoptosis or necrosis pathways. The presence of the trifluoromethyl group may enhance these effects by altering membrane dynamics and cellular signaling pathways.
Case Studies
- Antibacterial Screening : In a study evaluating the antibacterial properties of thioketones, compounds structurally related to benzenecarbothioaldehyde demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged between 25-50 µg/ml .
- Proteomics Applications : In proteomics research, benzenecarbothioaldehyde is utilized to study protein modifications and interactions due to its ability to selectively react with thiol groups in proteins. This property is critical for understanding post-translational modifications and protein functionality in cellular processes.
Comparative Analysis
To better understand the unique properties of benzenecarbothioaldehyde, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzenecarbothioaldehyde | Trifluoromethyl & thiomethyl groups | Potential antimicrobial & cytotoxic effects |
| 2,2,2-Trifluoroacetophenone | Lacks thiomethyl group | Limited reactivity |
| 4’-Thiomethyl-2,2,2-trifluoroacetophenone | Different positioning of thiomethyl group | Altered reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
